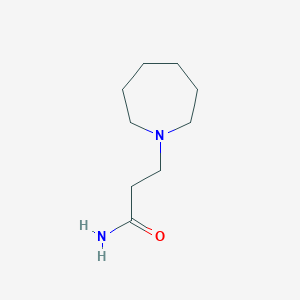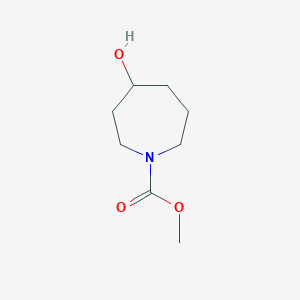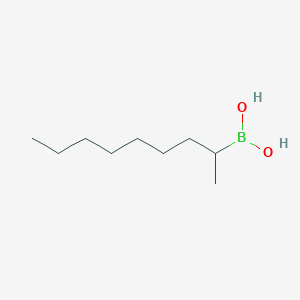![molecular formula C11H13NO B11915646 5'-Methoxyspiro[cyclopropane-1,1'-isoindoline] CAS No. 1447607-19-3](/img/structure/B11915646.png)
5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] is a chemical compound with the molecular formula C11H13NO It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] typically involves the reaction of a donor-acceptor cyclopropane with a primary amine. One method involves the use of a bromomethyl group in the ortho position of the aromatic substituent, which reacts with structurally varied primary amines (such as anilines, benzylamines, and cycloalkylamines) to form the desired product . The reaction conditions often include hydrogenolysis at room temperature, followed by in situ lactamization to form the final compound .
Industrial Production Methods
Industrial production methods for 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles employed.
Scientific Research Applications
5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] include other spirocyclic isoindoline derivatives, such as:
- 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one
- Spiro[cyclopropane-1,1’-[1H]isoindol]-3’(2’H)-one
Uniqueness
What sets 5’-Methoxyspiro[cyclopropane-1,1’-isoindoline] apart from these similar compounds is its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1447607-19-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxyspiro[1,2-dihydroisoindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-9-2-3-10-8(6-9)7-12-11(10)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FUKOFKORZXJBCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)





![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)




![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)

